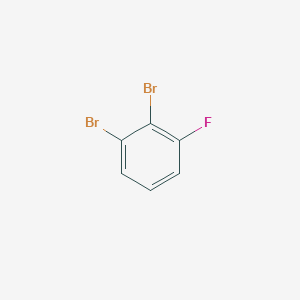

1,2-Dibromo-3-fluorobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYXIICDFVJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001821 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811711-33-8 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1,2-Dibromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and bromine atoms into aromatic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by these halogens—such as altered lipophilicity, metabolic stability, and reactivity—render halogenated benzene derivatives invaluable as synthetic intermediates. This guide provides a comprehensive technical overview of 1,2-Dibromo-3-fluorobenzene (CAS No. 811711-33-8), a versatile building block with significant potential in the synthesis of complex organic molecules. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical logic and practical insights necessary for its effective utilization in a research and development setting.

Core Identification and Physicochemical Properties

1,2-Dibromo-3-fluorobenzene is a substituted aromatic compound whose utility is defined by the specific arrangement of its halogen substituents. This substitution pattern offers distinct reactivity at each position, enabling selective functionalization in multi-step synthetic sequences.

Molecular and Physical Data

A thorough understanding of the physical properties of a reagent is critical for its proper handling, storage, and application in chemical reactions. The data presented below has been aggregated from reliable chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂F | [1][2] |

| Molecular Weight | 253.90 g/mol | [1][2] |

| Physical Form | Liquid or Solid | [2] |

| Boiling Point | 221.1 °C at 760 mmHg | |

| Density | ~2.0 g/cm³ | |

| InChI Key | DWNYXIICDFVJEX-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C(=C1)Br)Br)F | [1] |

Synthesis Pathway: A Mechanistic Approach

While direct, single-step syntheses of 1,2-Dibromo-3-fluorobenzene are not prominently featured in readily accessible literature, a logical and effective route can be devised from commercially available precursors, leveraging classic aromatic chemistry. The most plausible pathway involves the diazotization of a suitable aniline derivative followed by a fluorination reaction, such as the Balz-Schiemann reaction.

A likely starting material for this synthesis is 2,3-dibromoaniline. The synthetic logic is as follows: the amino group of the aniline is a versatile handle that can be converted into a diazonium salt. This diazonium salt is an excellent leaving group (N₂) and can be displaced by a fluoride anion.

Caption: Plausible synthetic route to 1,2-Dibromo-3-fluorobenzene.

Causality in Experimental Design

-

Choice of Starting Material: 2,3-Dibromoaniline possesses the correct substitution pattern of the bromine atoms. The amino group is strategically positioned to be replaced by fluorine to yield the desired product.

-

Diazotization: The conversion of the aniline to a diazonium salt is a fundamental transformation in aromatic chemistry. The use of an aqueous solution of tetrafluoroboric acid (HBF₄) with sodium nitrite (NaNO₂) is a standard method for generating the corresponding diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated if necessary.

-

Fluorination (Balz-Schiemann Reaction): The thermal decomposition of the arenediazonium tetrafluoroborate salt is the key step in introducing the fluorine atom onto the aromatic ring. This reaction typically proceeds with good yield and is a reliable method for the synthesis of aryl fluorides.[3]

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 1,2-Dibromo-3-fluorobenzene lies in the differential reactivity of its carbon-bromine bonds, which can be selectively addressed in palladium-catalyzed cross-coupling reactions. This makes it a valuable intermediate in the construction of complex molecular scaffolds, a common requirement in drug discovery programs.

The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, including metabolic stability and membrane permeability.[3] Consequently, building blocks like 1,2-Dibromo-3-fluorobenzene are highly sought after.

Utility in Cross-Coupling Reactions

1,2-Dibromo-3-fluorobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The two bromine atoms provide handles for the sequential or, under certain conditions, regioselective introduction of new carbon-carbon or carbon-heteroatom bonds.

Caption: Key applications in palladium-catalyzed cross-coupling.

Experimental Protocols: A Self-Validating System

The following protocols are representative examples of how 1,2-Dibromo-3-fluorobenzene can be utilized in common cross-coupling reactions. These protocols are based on established methodologies for similar substrates and are designed to be self-validating through careful monitoring and characterization.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the mono-arylation of 1,2-Dibromo-3-fluorobenzene. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Objective: To synthesize 2-bromo-3-fluoro-1,1'-biphenyl.

Materials:

-

1,2-Dibromo-3-fluorobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-Dibromo-3-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).

-

Inert Atmosphere: Degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (15 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety precautions are paramount when handling 1,2-Dibromo-3-fluorobenzene.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Harmful if swallowed.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1,2-Dibromo-3-fluorobenzene is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its well-defined structure provides multiple reactive sites that can be selectively functionalized using modern synthetic methodologies. A comprehensive understanding of its physicochemical properties, synthetic accessibility, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. The protocols provided herein serve as a robust starting point for further exploration of the synthetic potential of this important intermediate.

References

- PubChem. (n.d.). 1,2-Dibromo-3-fluorobenzene. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 1,2-Dibromo-3-fluorobenzene. Merck.

- Houben-Weyl. (Various Years). Methods of Organic Chemistry. Thieme.

Sources

1,2-Dibromo-3-fluorobenzene chemical properties

An In-depth Technical Guide to 1,2-Dibromo-3-fluorobenzene: Properties, Synthesis, and Applications

Abstract

1,2-Dibromo-3-fluorobenzene is a halogenated aromatic compound of significant interest to the chemical research and drug development sectors. Its unique trifunctional substitution pattern, featuring two versatile bromine atoms and an electron-withdrawing fluorine atom, positions it as a key building block for the synthesis of complex molecular architectures. The differential reactivity of the halogen substituents allows for selective, stepwise functionalization, providing a powerful tool for constructing novel pharmaceutical intermediates, agrochemicals, and materials. This guide offers a comprehensive technical overview of its chemical properties, provides a detailed, field-proven synthetic protocol, explores its reactivity in key synthetic transformations, and discusses its applications, particularly within the realm of medicinal chemistry.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1,2-Dibromo-3-fluorobenzene is critical for its safe handling, storage, and effective use in experimental design. The data presented below has been consolidated from authoritative chemical databases and supplier specifications.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₂F | [1][2] |

| Molecular Weight | 253.89 g/mol | [1][2] |

| CAS Number | 811711-33-8 | [1][2] |

| Appearance | Liquid or Solid | |

| Density | ~2.0 g/cm³ | [2] |

| Boiling Point | ~221 °C at 760 mmHg | [2] |

| Flash Point | ~87.5 °C | [2] |

| Water Solubility | Practically insoluble | [2] |

| InChI Key | DWNYXIICDFVJEX-UHFFFAOYSA-N | [1] |

Expert Insight on Handling and Storage: Due to its classification as a skin, eye, and respiratory irritant, 1,2-Dibromo-3-fluorobenzene must be handled within a certified laboratory fume hood.[1][3] Standard personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-resistant lab coat, is mandatory.[3][4] For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] The use of a secondary containment tray is recommended to mitigate risks from accidental spills.

Spectroscopic Profile: A Guide to Characterization

Verifying the identity and purity of 1,2-Dibromo-3-fluorobenzene is a prerequisite for its use in any synthetic sequence. The following is an expert interpretation of the expected spectroscopic data.

-

¹H NMR (Proton NMR): The spectrum will display a complex multiplet pattern for the three aromatic protons. The proton ortho to the fluorine will exhibit a characteristic doublet of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHH and ³JHF). The remaining two protons will also show splitting based on their coupling relationships.

-

¹³C NMR (Carbon NMR): The spectrum will show six distinct signals corresponding to the aromatic carbons. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatics. The two carbons bonded to bromine will be shifted downfield.

-

¹⁹F NMR (Fluorine NMR): A single signal, likely a multiplet due to coupling with the ortho-protons, will be observed. This is a definitive test for the presence and single chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values corresponding to the presence of two⁷⁹Br atoms, one⁷⁹Br and one⁸¹Br atom, and two⁸¹Br atoms, in an approximate 1:2:1 intensity ratio.

Synthesis Protocol: From Precursor to Product

While various synthetic routes exist for halogenated benzenes, a reliable and scalable method for preparing 1,2-Dibromo-3-fluorobenzene involves the diazotization of 2,3-dibromoaniline, followed by a Schiemann reaction. This classic transformation is valued for its relatively high yield and the commercial availability of the starting aniline.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1,2-Dibromo-3-fluorobenzene.

Step-by-Step Methodology

Causality Behind Choices: The Schiemann reaction is selected because fluoroboric acid (HBF₄) serves a dual purpose: it is the acid for the diazotization and the fluoride source, streamlining the process. Cooling is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Diazonium Salt Formation:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3-dibromoaniline (1.0 eq).

-

Add aqueous fluoroboric acid (HBF₄, 48 wt. %, ~4.0 eq) and cool the resulting slurry to 0 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water.

-

Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

-

-

Thermal Decomposition (Schiemann Reaction):

-

Remove the ice bath and allow the mixture to warm slowly to room temperature.

-

Gently heat the reaction mixture using a heating mantle. The decomposition is often initiated around 50-60 °C and is accompanied by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gas. This step must be performed in a highly efficient fume hood.

-

Continue heating until gas evolution ceases. The crude product will typically form an oily layer.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Self-Validation: The crude product should be analyzed by TLC or GC-MS to confirm the presence of the desired product and assess the purity before committing to large-scale purification.

-

Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 1,2-Dibromo-3-fluorobenzene.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 1,2-Dibromo-3-fluorobenzene lies in the distinct reactivity of its halogen atoms. The bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom modulates the ring's electronics and can direct metallation.

Key Transformation Pathways

Sources

1,2-Dibromo-3-fluorobenzene structure

An In-depth Technical Guide to the Structure, Properties, and Application of 1,2-Dibromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3-fluorobenzene is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent bromine atoms and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. The strategic placement of these halogens allows for regioselective functionalization through various cross-coupling reactions, while the fluorine atom can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability and lipophilicity. This guide provides a comprehensive analysis of the structure, physicochemical properties, spectroscopic characterization, synthetic considerations, and safe handling of 1,2-Dibromo-3-fluorobenzene, serving as a critical resource for scientists leveraging this compound in their research.

Molecular Identity and Physicochemical Properties

1,2-Dibromo-3-fluorobenzene is defined by the chemical formula C₆H₃Br₂F.[1] The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 2, and a fluorine atom at position 3. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

The primary identifiers and key physicochemical properties are summarized below for quick reference. These values are critical for experimental design, reaction monitoring, and purification processes.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dibromo-3-fluorobenzene | [1] |

| CAS Number | 811711-33-8 | [1][2] |

| Molecular Formula | C₆H₃Br₂F | [1][2][3] |

| Molecular Weight | 253.89 g/mol | [1][2][3] |

| Appearance | Liquid or Solid | [2] |

| Boiling Point | 221.1°C at 760 mmHg | [3] |

| Density | ~2.0 g/cm³ | [3] |

| Water Solubility | Practically insoluble (0.081 g/L at 25°C) | [3] |

| SMILES | C1=CC(=C(C(=C1)Br)Br)F | [1] |

| InChIKey | DWNYXIICDFVJEX-UHFFFAOYSA-N | [1][2] |

Structural Representation

The arrangement of atoms in 1,2-Dibromo-3-fluorobenzene is crucial for understanding its reactivity and spectroscopic signature.

Caption: 2D structure of 1,2-Dibromo-3-fluorobenzene.

Synthesis and Manufacturing Considerations

The direct synthesis of 1,2-Dibromo-3-fluorobenzene presents a significant regioselectivity challenge. Standard electrophilic bromination of fluorobenzene, for instance, overwhelmingly favors the formation of the para-isomer (1-bromo-4-fluorobenzene) and to a lesser extent, the ortho-isomer, due to the ortho-, para-directing nature of the fluorine substituent.[4][5] The meta-directing product is formed in very low yields, making its isolation from the isomeric mixture difficult and economically unviable for large-scale production.[6]

Consequently, the synthesis of 1,2-Dibromo-3-fluorobenzene typically requires a multi-step, directed approach. While specific, proprietary industrial methods may vary, a plausible synthetic strategy involves starting with a precursor that allows for the controlled placement of the substituents.

Caption: Logical workflow comparing direct vs. directed synthesis routes.

This highlights the necessity of advanced synthetic methodologies to overcome the inherent regiochemical challenges, making high-purity 1,2-Dibromo-3-fluorobenzene a specialized reagent.

Spectroscopic Elucidation of Structure

Confirming the precise structure and purity of 1,2-Dibromo-3-fluorobenzene is paramount. This is achieved through a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the substitution pattern of the benzene ring.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 6.8-7.8 ppm) corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to a bromine atom and meta to both the other bromine and the fluorine. It would likely appear as a doublet of doublets.

-

H-5: This proton is ortho to a hydrogen, meta to a bromine, and para to the fluorine. It would likely appear as a triplet or a doublet of doublets.

-

H-4: This proton is ortho to both a hydrogen and the fluorine atom, and meta to a bromine. This signal would be split by the adjacent H-5 (³JHH) and the fluorine atom (⁴JHF), appearing as a complex multiplet. The coupling to fluorine is a key diagnostic feature.[7]

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six aromatic carbons.

-

C-F Coupling: The most notable feature is the signal for C-3, which will appear as a large doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), typically in the range of 240-260 Hz.[8] The signals for C-2 and C-4 will also show smaller couplings to fluorine (²JCF and ²JCF, respectively).

-

Chemical Shifts: The carbons directly bonded to the electronegative bromine (C-1, C-2) and fluorine (C-3) atoms will be significantly shifted compared to unsubstituted benzene.[9][10][11]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will show a cluster of peaks for the molecular ion.

-

Isotopic Pattern: Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will exhibit a characteristic 1:2:1 intensity pattern for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.[12] This pattern is an unambiguous indicator of a dibrominated compound.

Chemical Reactivity and Applications in Drug Development

The utility of 1,2-Dibromo-3-fluorobenzene in synthesis, particularly for drug discovery, stems from the differential reactivity of its halogen substituents.

Core Reactivity: Cross-Coupling Reactions

The two bromine atoms serve as excellent handles for transition-metal-catalyzed cross-coupling reactions.[13] These reactions are foundational in modern medicinal chemistry for constructing the complex carbon-carbon and carbon-heteroatom bonds that form the backbone of most drug molecules.[14]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The slight difference in the electronic environment of C-1 and C-2 may allow for selective, stepwise functionalization under carefully controlled conditions, enabling the sequential introduction of different molecular fragments.

Caption: Role of 1,2-Dibromo-3-fluorobenzene in synthetic workflows.

The Role of the Fluorine Atom

The fluorine substituent is often retained in the final target molecule. Its incorporation is a well-established strategy in medicinal chemistry for modulating a drug candidate's properties:[15]

-

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation can block this pathway, increasing the drug's half-life and bioavailability.[15][16]

-

Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[16]

-

Binding Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.

Safety, Handling, and Storage

As a halogenated organic compound, 1,2-Dibromo-3-fluorobenzene must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1][2]

Recommended Handling Protocol

A self-validating system of protocols ensures user safety and experimental integrity.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[17][18]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[17]

-

Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[17]

-

-

Spill & Emergency Procedures:

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[17][19]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus.[17][19]

-

First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[19][20]

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[2][20] Keep in a dark place.[2]

Conclusion

1,2-Dibromo-3-fluorobenzene is a specialized chemical intermediate whose value is derived directly from its unique structure. The arrangement of its three halogen substituents presents both synthetic challenges and significant opportunities. For drug development professionals and synthetic chemists, this compound offers a pre-functionalized scaffold for building molecular complexity through reliable cross-coupling chemistry. Furthermore, the integrated fluorine atom provides a strategic tool for enhancing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in advancing scientific discovery.

References

-

PubChem. (n.d.). 1,2-Dibromo-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link][1]

-

LGC Standards. (n.d.). Safety Data Sheet. Retrieved from [Link][17]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Retrieved from [Link][16]

-

Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene. Retrieved from [6]

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link][21]

-

U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link][22]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link][13]

-

Google Patents. (n.d.). EP0761627A1 - Process for the preparation of p-bromofluorobenzene. Retrieved from [4]

-

MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link][15]

-

Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene. Retrieved from [5]

-

NIST. (n.d.). Benzene, 1-bromo-3-fluoro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link][23]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link][14]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link][7]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link][8]

Sources

- 1. 1,2-Dibromo-3-fluorobenzene | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromo-3-fluorobenzene | 811711-33-8 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 5. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 6. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 7. magritek.com [magritek.com]

- 8. rsc.org [rsc.org]

- 9. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 10. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR [m.chemicalbook.com]

- 11. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR spectrum [chemicalbook.com]

- 12. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 16. nbinno.com [nbinno.com]

- 17. lgcstandards.com [lgcstandards.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 22. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 23. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of 1,2-Dibromo-3-fluorobenzene

Introduction

1,2-Dibromo-3-fluorobenzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable and versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of two bromine atoms and a fluorine atom on the benzene ring allows for regioselective functionalization through various cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-F bonds.

This guide provides an in-depth, technically-grounded pathway for the synthesis of 1,2-Dibromo-3-fluorobenzene. Eschewing simplistic protocols, we will delve into the strategic considerations and mechanistic rationale that underpin a robust and reproducible synthetic route, focusing on methods that ensure high regiochemical purity. The primary strategy discussed herein involves a multi-step sequence starting from a readily available precursor, culminating in a highly selective Sandmeyer reaction.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 1,2-Dibromo-3-fluorobenzene, reveals several potential synthetic disconnections. The most strategically sound approach involves the late-stage introduction of one of the bromine atoms via a Sandmeyer reaction, a reliable transformation for converting an amino group into a halide. This points to 2-bromo-6-fluoroaniline as the key immediate precursor.

Direct electrophilic bromination of 1-bromo-2-fluorobenzene or 3-bromofluorobenzene is a theoretically possible but practically flawed approach. Such reactions are notoriously difficult to control and typically yield a complex mixture of isomers that are challenging to separate due to similar physical properties, rendering the route inefficient for obtaining the pure 1,2,3-isomer. Therefore, a directed synthesis is paramount.

Our forward synthesis strategy is built upon two core pillars:

-

Regiocontrolled Synthesis of the Key Precursor: A robust, multi-step synthesis of 2-bromo-6-fluoroaniline from commercially available 2-fluoroaniline.

-

The Sandmeyer Reaction: A high-yielding conversion of the precursor to the final product, 1,2-Dibromo-3-fluorobenzene.

Caption: Retrosynthetic strategy for 1,2-Dibromo-3-fluorobenzene.

Part 1: Regioselective Synthesis of 2-Bromo-6-fluoroaniline

The primary challenge in synthesizing the key precursor, 2-bromo-6-fluoroaniline, is controlling the regioselectivity of the bromination step. Direct bromination of 2-fluoroaniline would yield a mixture of the desired ortho-bromo isomer and the undesired para-bromo isomer. To overcome this, a four-step sequence involving protection, directed bromination, and deprotection is employed.[1][2]

Experimental Protocol: Synthesis of 2-Bromo-6-fluoroaniline

This protocol is adapted from established and patented industrial methods.[1][2]

Step 1: Protection of the Amino Group (Acetylation)

-

Rationale: The amino group of 2-fluoroaniline is acetylated to form an amide. This protection prevents unwanted side reactions during subsequent steps and modulates the directing effect of the substituent.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-fluoroaniline (1.0 eq) and a base such as triethylamine (1.1 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Stir the reaction mixture at room temperature for 1-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate. The resulting solution of N-(2-fluorophenyl)acetamide is typically used directly in the next step without further purification.[1]

-

Step 2 & 3: Sulfonylation and Regioselective Bromination

-

Rationale: This is the critical regiocontrol step. The protected aniline is first sulfonated at the para-position, effectively blocking it. Subsequent bromination is then directed to the only available ortho-position. The bromination is achieved using an in-situ generation of electrophilic bromine from HBr and an oxidant.

-

Procedure:

-

The N-(2-fluorophenyl)acetamide from Step 1 is subjected to sulfonylation. A common method involves reaction with chlorosulfonic acid.

-

The resulting sulfonated intermediate is dissolved in an aqueous hydrobromic acid solution (e.g., 48% HBr).

-

Heat the mixture to 70-75 °C with vigorous stirring until the solution becomes clear (approx. 1-3 hours).

-

Slowly add a 20-30% solution of hydrogen peroxide (H₂O₂) dropwise over a period of time.

-

Continue stirring at 70-75 °C for 5-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction system to 10-20 °C to precipitate the product.

-

Filter the resulting solid and dry to obtain the brominated and protected intermediate.[1][2]

-

Step 4: Deprotection (Hydrolysis)

-

Rationale: The final step involves the removal of both the acetyl protecting group and the sulfonyl directing group under harsh acidic conditions to yield the desired 2-bromo-6-fluoroaniline.

-

Procedure:

-

Carefully add the brominated intermediate from Step 3 to an 80% sulfuric acid solution.

-

Heat the mixture to 160 °C and stir for 3-5 hours. Monitor by TLC.

-

Once the reaction is complete, cool the system to 10-20 °C.

-

Very carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous phase multiple times with dichloromethane.

-

Combine the organic extracts, wash with a basic solution (e.g., sat. NaHCO₃) and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain pure 2-bromo-6-fluoroaniline.[1][2]

-

Caption: Workflow for the synthesis of the key precursor.

Part 2: Sandmeyer Synthesis of 1,2-Dibromo-3-fluorobenzene

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert aryl amines into aryl halides via a diazonium salt intermediate.[3] The reaction proceeds in two distinct stages: diazotization followed by copper-catalyzed nucleophilic substitution.

Mechanism Overview

-

Diazotization: The primary aromatic amine (2-bromo-6-fluoroaniline) reacts with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0-5 °C) to form a relatively unstable arenediazonium salt.

-

Bromodediazoniation: In the presence of a copper(I) bromide (CuBr) catalyst, the diazonium group (-N₂⁺) is replaced by a bromide ion. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) species to yield the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Sandmeyer Bromination

This is a representative protocol adapted from well-established general procedures for Sandmeyer reactions.[4][5]

-

Materials & Reagents:

-

2-Bromo-6-fluoroaniline (1.0 eq)

-

Hydrobromic Acid (48% aqueous solution)

-

Sodium Nitrite (NaNO₂) (1.05 - 1.1 eq)

-

Copper(I) Bromide (CuBr) (catalytic to stoichiometric amounts)

-

Ice

-

Steam distillation apparatus

-

Dichloromethane or Diethyl Ether for extraction

-

-

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2-bromo-6-fluoroaniline (1.0 eq) in aqueous hydrobromic acid (approx. 3-4 eq). Stir until a fine slurry or solution is formed.

-

Cool the mixture to 0-5 °C using an ice-salt bath. The temperature must be strictly controlled to prevent premature decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow to manage heat evolution and gas formation.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).[4]

-

-

Sandmeyer Reaction (Bromination):

-

In a separate, larger flask, prepare a solution or suspension of copper(I) bromide in aqueous HBr. Heat this solution gently if needed to dissolve the catalyst, then cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-65 °C) for 30-60 minutes to ensure the complete decomposition of the diazonium salt.[5]

-

-

Work-up and Purification:

-

Set up the apparatus for steam distillation. Steam distill the reaction mixture to isolate the crude 1,2-Dibromo-3-fluorobenzene, which is volatile with steam.

-

Collect the distillate in a receiving flask. The product will appear as a dense, oily layer.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether to recover any dissolved product.

-

Combine the organic layers, wash with dilute NaOH solution, then with water, and finally with brine.

-

Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure 1,2-Dibromo-3-fluorobenzene.

-

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Conditions | Product | Typical Yield |

| 1 | 2-Fluoroaniline | Acetyl Chloride, Triethylamine | DCM, 0°C to RT | N-(2-fluorophenyl)acetamide | High (often used crude) |

| 2/3 | N-(2-fluorophenyl)acetamide | H₂SO₄, HBr, H₂O₂ | 70-75°C | Brominated Intermediate | ~70-80% |

| 4 | Brominated Intermediate | 80% H₂SO₄ | 160°C | 2-Bromo-6-fluoroaniline | ~75-85% (after purification) |

| 5 | 2-Bromo-6-fluoroaniline | NaNO₂, HBr, CuBr | 0-5°C, then heat | 1,2-Dibromo-3-fluorobenzene | 75-90% |

Yields are estimates based on literature for similar transformations and may vary.

Safety and Handling

-

Halogenated Compounds: 1,2-Dibromo-3-fluorobenzene and its precursors are irritants. Avoid contact with skin and eyes and handle in a well-ventilated fume hood.

-

Acids and Bromine: Hydrobromic acid, sulfuric acid, and acetyl chloride are highly corrosive. Hydrogen peroxide is a strong oxidant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive when isolated and dried. It is critical to keep them in solution at low temperatures (0-5 °C) at all times and use them immediately after preparation.

-

Nitrous Acid: Nitrous acid and its fumes are toxic. The diazotization step must be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 1,2-Dibromo-3-fluorobenzene with high purity is best achieved through a directed, multi-step approach rather than direct electrophilic halogenation. The key to success lies in the regiocontrolled synthesis of the 2-bromo-6-fluoroaniline precursor, which is accomplished by a protection-blocking-bromination-deprotection sequence. The subsequent Sandmeyer reaction provides a reliable and high-yielding method to install the final bromine atom, affording the desired target molecule. This strategic pathway exemplifies the principles of modern organic synthesis, where control of regioselectivity is paramount for the efficient construction of complex, highly substituted aromatic compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, April 8). Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Retrieved from [Link]

-

Knochel, P., & Leuser, H. (2004). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2004(1), 144-146. Retrieved from [Link]

-

WIPO Patentscope. (2023, May 5). CN116063184 - Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

Thieme. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-6-fluoroaniline | CAS#:65896-11-9. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 1,2-Dibromo-3-fluorobenzene

This technical guide offers an in-depth analysis of the spectroscopic profile of 1,2-Dibromo-3-fluorobenzene (CAS No. 811711-33-8). Designed for researchers, chemists, and quality control professionals, this document provides a predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous halogenated benzene structures, providing a robust framework for the characterization of this compound.

The structure of 1,2-Dibromo-3-fluorobenzene, with its unique substitution pattern on the aromatic ring, results in a distinct spectroscopic fingerprint crucial for its unambiguous identification and quality assessment in synthetic and drug development applications.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 1,2-Dibromo-3-fluorobenzene. The interplay of the two bromine atoms and one fluorine atom creates a unique electronic environment, which is directly reflected in the chemical shifts and coupling patterns of the ¹H and ¹³C spectra.

Expertise & Experience: Understanding Substituent Effects

The interpretation of the NMR spectra for this molecule is not merely about data reporting; it's an exercise in understanding causality. The electronegative fluorine atom and the bulky bromine atoms significantly influence the electron density distribution within the benzene ring. The fluorine atom will exhibit strong through-bond coupling (J-coupling) to nearby protons and carbons, a key diagnostic feature. The two adjacent bromine atoms induce a significant downfield shift on the carbons to which they are attached. Our predictions are based on a synthesis of these first principles and empirical data from structurally related compounds.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to display three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Each signal corresponds to one of the three non-equivalent protons on the benzene ring. The electron-withdrawing nature of the halogens deshields these protons, shifting their resonance downfield compared to unsubstituted benzene (δ 7.34 ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~7.35 - 7.45 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0 (ortho), ⁴J(H4-F) ≈ 6.5 (meta) |

| H-5 | ~7.10 - 7.20 | Triplet of Doublets (td) or ddd | ³J(H5-H4) ≈ 8.0 (ortho), ³J(H5-H6) ≈ 7.5 (ortho), ⁵J(H5-F) ≈ 1.0 (para) |

| H-6 | ~7.55 - 7.65 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 7.5 (ortho), ³J(H6-F) ≈ 9.0 (ortho) |

Causality Note: The proton at the H-6 position is expected to be the most downfield due to its ortho relationship to both a bromine and a fluorine atom. The characteristic splitting patterns, especially the observable couplings to fluorine, are critical for definitive assignment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit six unique signals, one for each carbon atom. The chemical shifts are heavily influenced by the directly attached halogens. Carbons bonded to bromine typically show a moderate downfield shift, while the carbon bonded to fluorine will show a very large downfield shift and a significant one-bond C-F coupling constant (¹J(C-F)), which is a hallmark of fluorinated aromatics.[4][5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |

| C-1 (C-Br) | ~115 - 120 | ²J(C-F) ≈ 20-25 |

| C-2 (C-Br) | ~118 - 123 | ²J(C-F) ≈ 20-25 |

| C-3 (C-F) | ~158 - 162 | ¹J(C-F) ≈ 245-255 |

| C-4 | ~130 - 135 | ²J(C-F) ≈ 8-12 |

| C-5 | ~125 - 130 | ³J(C-F) ≈ 3-5 |

| C-6 | ~135 - 140 | ³J(C-F) ≈ 3-5 |

Trustworthiness Note: The observation of a large one-bond C-F coupling constant (typically >240 Hz) provides a self-validating data point, confirming the direct attachment of fluorine to an aromatic carbon.[6]

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 15-25 mg of 1,2-Dibromo-3-fluorobenzene.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry NMR tube.

-

Add a minimal amount of Tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Cap the tube and gently agitate to ensure a homogeneous solution.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse (zg30) pulse program.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire 16 to 32 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets (or doublets due to C-F coupling).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire 1024 to 2048 scans with a relaxation delay of 2-3 seconds to ensure quantitative accuracy for all carbon environments.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: Workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups and vibrational modes within the molecule. For 1,2-Dibromo-3-fluorobenzene, the spectrum will be characterized by vibrations of the benzene ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

The IR spectrum is a composite of several characteristic vibrations. The substitution pattern on the benzene ring strongly influences the C-H out-of-plane bending region (900-650 cm⁻¹), which can be diagnostic.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-F Stretch | 1270 - 1220 | Strong |

| Aromatic C-H Out-of-Plane Bending | 850 - 750 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Authoritative Grounding: The C-Br stretching vibration in aromatic compounds typically appears in the 700-500 cm⁻¹ region, while the C-F stretch is a strong, reliable band usually found above 1200 cm⁻¹.[7][8] The specific pattern of C-H bending vibrations is highly indicative of the 1,2,3-trisubstituted ring system.

Experimental Protocol: FTIR-ATR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of liquid or solid samples.

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio out atmospheric (CO₂, H₂O) and instrument-related absorptions. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Sample Analysis:

-

Place a small drop of liquid 1,2-Dibromo-3-fluorobenzene (or a few milligrams of the solid) directly onto the ATR crystal, ensuring complete coverage.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Collect the sample spectrum using the same parameters as the background scan.

-

-

Data Processing & Cleaning:

-

The instrument's software will automatically perform the background subtraction, generating the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press arm thoroughly with a solvent to remove all traces of the sample.

-

Caption: Key molecular vibrations for 1,2-Dibromo-3-fluorobenzene.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given molecule.

-

Molecular Ion (M⁺): The most telling feature will be the molecular ion cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. For a molecule with two bromine atoms, the spectrum will show a characteristic triplet of peaks:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br.

-

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of this M:M+2:M+4 cluster is expected to be approximately 1:2:1. The monoisotopic mass is 251.85855 Da.[9]

-

-

Fragmentation Pattern: Common fragmentation pathways for bromo-aromatic compounds include the loss of a bromine atom and the subsequent loss of a second halogen or other small molecules.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (for ⁷⁹Br) | Ion Identity | Comments |

| 252, 254, 256 | [C₆H₃Br₂F]⁺ | Molecular ion cluster (M, M+2, M+4) with ~1:2:1 intensity. |

| 173, 175 | [C₆H₃BrF]⁺ | Loss of one Br atom. Isotopic doublet with ~1:1 intensity. |

| 94 | [C₆H₃F]⁺ | Loss of two Br atoms. |

| 75 | [C₆H₃]⁺ | Loss of all halogens. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like 1,2-Dibromo-3-fluorobenzene.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: Split/splitless injector, set to 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.

-

Mass Analyzer: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the GC peak corresponding to the compound.

-

Analyze the mass spectrum of this peak, focusing on the molecular ion cluster and key fragment ions to confirm the structure.

-

Caption: Predicted EI-MS fragmentation pathway.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 1,2-Dibromo-3-fluorobenzene is classified with the following hazards:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[10][11] Store the container tightly sealed in a dry, cool place away from ignition sources.[12][13]

Conclusion

The structural elucidation of 1,2-Dibromo-3-fluorobenzene is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the core structural framework, with characteristic C-F couplings serving as a key validation point. IR spectroscopy confirms the presence of aromatic and carbon-halogen functionalities, while mass spectrometry provides unambiguous molecular weight information and corroborates the elemental composition through its unique isotopic signature. The predictive data and protocols outlined in this guide serve as a robust reference for any researcher or analyst working with this compound.

References

-

PubChem. 1,2-Dibromo-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

NIST. Fluorobenzene, meta-(dibromomethyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. 1,2-Dibromo-4,5-difluorobenzene - Optional[13C NMR] - Spectrum. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

University of Colorado Boulder. Bromobenzene. [Link]

-

NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]

-

NIST. Benzene, fluoro-. NIST Chemistry WebBook. [Link]

Sources

- 1. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromobenzene(583-53-9) 1H NMR [m.chemicalbook.com]

- 3. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 4. Fluorobenzene(462-06-6) 13C NMR spectrum [chemicalbook.com]

- 5. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]

- 6. magritek.com [magritek.com]

- 7. uwosh.edu [uwosh.edu]

- 8. Benzene, fluoro- [webbook.nist.gov]

- 9. 1,2-Dibromo-3-fluorobenzene | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the ¹H, ¹³C, and ¹⁹F NMR Spectra of 1,2-Dibromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1,2-Dibromo-3-fluorobenzene, a halogenated aromatic compound with potential applications in synthetic chemistry and materials science. The following sections will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering a detailed interpretation of the spectral data. This guide is intended to serve as a valuable resource for researchers and professionals who require a comprehensive understanding of the NMR characteristics of this and similar halogenated benzene derivatives.

Introduction: The Significance of Multi-Nuclear NMR in Structural Analysis

1,2-Dibromo-3-fluorobenzene presents a fascinating case for NMR analysis due to the presence of three different NMR-active nuclei on the aromatic ring: protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The interplay of these nuclei, through both scalar (through-bond) and dipolar (through-space) couplings, provides a wealth of structural information. The electronegativity and steric bulk of the bromine and fluorine substituents significantly influence the electronic environment of the aromatic ring, leading to characteristic chemical shifts and coupling patterns that are diagnostic of the substitution pattern.

Understanding the nuances of these spectra is critical for confirming the identity and purity of synthesized 1,2-Dibromo-3-fluorobenzene and for predicting its reactivity and intermolecular interactions. The large chemical shift dispersion of ¹⁹F NMR, in particular, offers a sensitive probe into the local electronic environment.[1]

Predicted NMR Spectra: A Detailed Analysis

Due to the limited availability of public, experimentally-derived spectral data for 1,2-Dibromo-3-fluorobenzene, the data presented in this guide are based on high-quality computational predictions. These predictions were generated using advanced algorithms that consider the intricate effects of substituent electronegativity, resonance, and steric hindrance on the magnetic shielding of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,2-Dibromo-3-fluorobenzene is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The predicted chemical shifts and coupling constants are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 1,2-Dibromo-3-fluorobenzene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.35 | ddd | ³J(H4-H5) = 8.2, ⁴J(H4-H6) = 1.5, ⁴J(H4-F3) = 6.5 |

| H-5 | 7.10 | t | ³J(H5-H4) = 8.2, ³J(H5-H6) = 8.0 |

| H-6 | 7.60 | ddd | ³J(H6-H5) = 8.0, ⁴J(H6-H4) = 1.5, ⁵J(H6-F3) = 2.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

H-6: This proton is predicted to be the most deshielded (highest chemical shift) due to the anisotropic effect of the adjacent bromine atom at C-1. It is expected to appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, ³J), H-4 (meta coupling, ⁴J), and a long-range coupling to the fluorine atom (⁵J).

-

H-4: This proton is situated ortho to the fluorine atom and is expected to show a significant coupling to it (⁴J). It will also couple to H-5 (ortho, ³J) and H-6 (para, ⁴J), resulting in a complex multiplet, likely a doublet of doublet of doublets. The electron-withdrawing nature of the adjacent fluorine atom contributes to its downfield shift relative to H-5.[2]

-

H-5: This proton is the most shielded (lowest chemical shift) as it is furthest from the electron-withdrawing halogen substituents. It is predicted to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6, with similar coupling constants.

The following diagram illustrates the predicted proton-proton and proton-fluorine coupling interactions.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are heavily influenced by the attached substituents, and the carbon atoms bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Data for 1,2-Dibromo-3-fluorobenzene

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 115.0 | d | ⁴J(C1-F3) ≈ 3 |

| C-2 | 120.5 | d | ³J(C2-F3) ≈ 10 |

| C-3 | 160.0 | d | ¹J(C3-F3) ≈ 250 |

| C-4 | 128.0 | d | ²J(C4-F3) ≈ 22 |

| C-5 | 125.0 | d | ³J(C5-F3) ≈ 8 |

| C-6 | 134.0 | s | - |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

C-3: The carbon directly attached to the fluorine atom (C-3) is expected to have the most downfield chemical shift due to the strong deshielding effect of the fluorine. It will also exhibit a very large one-bond coupling constant (¹J).

-

C-1 and C-2: The carbons bonded to the bromine atoms will have their chemical shifts influenced by the heavy atom effect of bromine, typically resulting in a more shielded (upfield) position than might be expected based on electronegativity alone. They will also show smaller, longer-range couplings to the fluorine atom.

-

C-4, C-5, and C-6: The protonated carbons will have chemical shifts in the typical aromatic region. C-4, being ortho to the fluorine, will show a significant two-bond coupling (²J), while C-5 will show a three-bond coupling (³J). C-6 is the furthest from the fluorine and is predicted to have a negligible coupling.

The following diagram illustrates the predicted carbon-fluorine coupling interactions.

Caption: Predicted ¹³C-¹⁹F coupling pathways.

Predicted ¹⁹F NMR Spectrum

The proton-coupled ¹⁹F NMR spectrum is expected to show a single multiplet. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The multiplicity of the signal will arise from couplings to the nearby protons.

Table 3: Predicted ¹⁹F NMR Data for 1,2-Dibromo-3-fluorobenzene

| Fluorine | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-3 | -110.5 | ddd | ⁴J(F3-H4) = 6.5, ⁵J(F3-H6) = 2.0, ³J(F3-H2) ≈ 0 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation:

-

The predicted chemical shift of -110.5 ppm is within the typical range for aromatic fluorides.[3]

-

The signal is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-4 (four-bond coupling, ⁴J) and H-6 (five-bond coupling, ⁵J). The three-bond coupling to the ortho proton, which is absent in this molecule, would typically be larger. The coupling to H-2 is expected to be negligible.

Experimental Protocols

For researchers wishing to acquire experimental NMR data for 1,2-Dibromo-3-fluorobenzene, the following general protocols are recommended.

Sample Preparation

-

Dissolve approximately 10-20 mg of 1,2-Dibromo-3-fluorobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external reference or a secondary internal standard may be used.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR:

-

Acquire a proton-coupled or decoupled ¹⁹F spectrum. Proton-decoupled spectra will simplify the signal to a singlet, confirming the presence of a single fluorine environment, while the coupled spectrum will provide valuable coupling information.

-

Typical parameters: 128-512 scans, relaxation delay of 1-2 seconds, wide spectral width to accommodate the broad range of fluorine chemical shifts.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings, which is crucial for assigning quaternary carbons.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space interactions between ¹H and ¹⁹F, which can provide conformational information.

-

The following workflow diagram outlines the process of NMR data acquisition and analysis.

Sources

Mass spectrometry of 1,2-Dibromo-3-fluorobenzene

An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Dibromo-3-fluorobenzene

Foreword: Decoding the Halogenated Fingerprint

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, the precise structural elucidation of halogenated aromatic compounds is paramount. 1,2-Dibromo-3-fluorobenzene stands as a prime example of a molecule whose utility in synthesis is matched by the analytical challenge it presents. Its unique combination of two bromine atoms and a single fluorine atom creates a distinctive mass spectrometric signature. This guide is crafted not as a rigid protocol, but as a comprehensive exploration of the principles, practices, and nuances involved in the mass spectrometric analysis of this compound. We will delve into the "why" behind the "how," providing the foundational knowledge required to move from routine analysis to confident problem-solving.

The Foundational Principle: Isotopic Abundance in Halogenated Compounds

Before approaching the instrument, a scientist must first understand the inherent nature of the elements within the target molecule. Unlike carbon and hydrogen, whose heavier isotopes are of low abundance, chlorine and bromine possess multiple stable isotopes with significant natural abundance. This is the cornerstone of their mass spectrometric identity.[1]

-

Fluorine (F): Is monoisotopic, with only ¹⁹F occurring naturally. It presents no isotopic complexity.[1][2]

-

Bromine (Br): Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4] More precisely, the natural abundance is about 50.50% ⁷⁹Br and 49.50% ⁸¹Br.[1]

This near-equal distribution of bromine isotopes is the most critical factor in interpreting the mass spectrum of 1,2-Dibromo-3-fluorobenzene. A molecule containing a single bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3][4]

For a compound with two bromine atoms , such as our analyte, the pattern becomes even more distinct. The possible isotopic combinations for the two bromine atoms are:

-

⁷⁹Br and ⁷⁹Br

-

⁷⁹Br and ⁸¹Br (or ⁸¹Br and ⁷⁹Br)

-

⁸¹Br and ⁸¹Br

Statistically, the probability of these combinations results in a characteristic cluster of three peaks—M, M+2, and M+4—with a relative intensity ratio of approximately 1:2:1 .[4][5] This triplet is an unmistakable signature for a dibrominated species.

Table 1: Isotopic Abundances of Key Elements

| Element | Isotope | Natural Abundance (%) |

| Bromine | ⁷⁹Br | 50.50 |

| ⁸¹Br | 49.50 | |

| Fluorine | ¹⁹F | 100 |

| Carbon | ¹²C | 98.9 |

| ¹³C | 1.1 | |

| Hydrogen | ¹H | 99.98 |

| ²H | 0.02 |

Data sourced from Chemistry LibreTexts and other foundational chemistry resources.[1]

Selecting the Right Tool: Ionization Methodologies

The manner in which we convert the neutral 1,2-Dibromo-3-fluorobenzene molecule into a gas-phase ion dictates the information we can obtain. The choice between "hard" and "soft" ionization is a critical experimental decision.[6][7]

Electron Ionization (EI): The Gold Standard for Structural Detail

Electron Ionization (EI) is a hard ionization technique and the most common method for Gas Chromatography-Mass Spectrometry (GC-MS).[8] In EI, the sample molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•⁺).[6][9]

Causality: The 70 eV standard is used because it imparts significant internal energy into the molecular ion, causing it to undergo predictable and reproducible fragmentation.[9][10] This fragmentation is like a molecular fingerprint, providing invaluable structural information.[11] For a relatively small, volatile, and thermally stable molecule like 1,2-Dibromo-3-fluorobenzene, EI is the ideal choice.

Soft Ionization Techniques: Preserving the Molecular Ion

Methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they typically impart less energy, leading to minimal fragmentation.[7][12]

-

ESI: Best suited for large, polar, and non-volatile molecules.[8][12]

-

APCI: Effective for moderately polar molecules that are not easily ionized by ESI.[12]

Field Insight: While not the primary choice for this analyte, these techniques could be employed if the molecule were part of a larger, non-volatile structure or if absolute confirmation of the molecular weight without any fragmentation was the sole objective. However, one must be cautious, as dehalogenation reactions have been reported in ESI sources under certain conditions (e.g., with specific mobile phase additives), which could complicate spectral interpretation.[13]

Workflow for Analysis: A GC-MS Approach

The logical workflow for analyzing a pure standard or a sample containing 1,2-Dibromo-3-fluorobenzene is via Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Standard workflow for GC-MS analysis of a volatile compound.

Interpreting the Mass Spectrum of 1,2-Dibromo-3-fluorobenzene

The molecular formula is C₆H₃Br₂F, and the monoisotopic mass is approximately 251.85855 Da.[14][15] The nominal molecular weight is 254 g/mol .

The Molecular Ion (M•⁺) Cluster

The most telling feature will be the molecular ion cluster. Due to the two bromine atoms, we expect a 1:2:1 triplet.

Table 2: Predicted Molecular Ion Cluster for C₆H₃Br₂F

| Ion | Isotopic Composition | Expected m/z (Nominal) | Expected Relative Abundance |

| M•⁺ | C₆H₃⁷⁹Br₂F | 252 | 1 |

| [M+2]•⁺ | C₆H₃⁷⁹Br⁸¹BrF | 254 | 2 |

| [M+4]•⁺ | C₆H₃⁸¹Br₂F | 256 | 1 |

Note: These m/z values are based on the nominal masses of the most abundant isotopes. High-resolution MS would provide more precise values.

Predicted Fragmentation Pathways

Under 70 eV EI conditions, the energetically unstable molecular ion will fragment.[9] For aromatic halides, the primary fragmentation events involve the loss of halogen atoms and subsequent rearrangements.[11]

-

Loss of a Bromine Atom ([M-Br]⁺): This is a highly probable fragmentation. The loss of a ⁷⁹Br or ⁸¹Br radical will produce a fragment ion cluster around m/z 173 and 175. Because this fragment still contains one bromine atom, this cluster will exhibit the characteristic 1:1 isotopic pattern.

-

Loss of Both Bromine Atoms ([M-2Br]⁺): Sequential loss of both bromine atoms would lead to a C₆H₃F⁺ fragment at m/z 95.

-

Loss of HBr ([M-HBr]⁺): Elimination of a hydrogen and a bromine atom is also a possible pathway, which would result in a fragment cluster around m/z 172 and 174.

Caption: Predicted EI fragmentation of 1,2-Dibromo-3-fluorobenzene.

Self-Validating Experimental Protocol: GC-MS Analysis